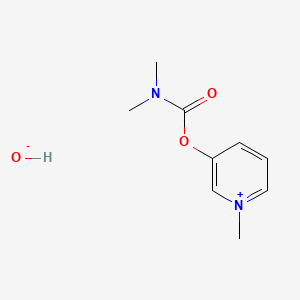
Pyridostigmine hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridostigmine hydroxide is a cholinesterase inhibitor primarily used in the treatment of myasthenia gravis, a neuromuscular disease that leads to varying degrees of skeletal muscle weakness . It is also used to reverse the effects of nondepolarizing muscle relaxants after surgery and as a prophylactic agent against certain nerve agents . This compound works by inhibiting the breakdown of acetylcholine, thereby enhancing communication between nerves and muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridostigmine hydroxide can be synthesized through a multi-step process involving the reaction of pyridine with dimethylcarbamoyl chloride to form pyridostigmine bromide, which is then converted to this compound . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity . The process involves the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Pyridostigmine hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridostigmine N-oxide under specific conditions.
Reduction: Reduction reactions can convert it back to its precursor compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include pyridostigmine N-oxide, reduced pyridostigmine derivatives, and substituted carbamate compounds .
Scientific Research Applications
Pyridostigmine hydroxide has a wide range of applications in scientific research:
Mechanism of Action
Pyridostigmine hydroxide exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft . By preventing the breakdown of acetylcholine, this compound increases the concentration of acetylcholine at neuromuscular junctions, enhancing nerve signal transmission and improving muscle contraction . The molecular targets include the acetylcholinesterase enzyme and acetylcholine receptors on muscle cells .
Comparison with Similar Compounds
Neostigmine: Another cholinesterase inhibitor with a similar mechanism of action but a shorter duration of effect.
Physostigmine: A natural cholinesterase inhibitor that can cross the blood-brain barrier, unlike pyridostigmine.
Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes.
Uniqueness of Pyridostigmine Hydroxide: this compound is unique due to its longer duration of action and lower incidence of side effects compared to other cholinesterase inhibitors . It is also preferred for its ability to provide sustained symptomatic relief in patients with myasthenia gravis .
Properties
CAS No. |
587-32-6 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(1-methylpyridin-1-ium-3-yl) N,N-dimethylcarbamate;hydroxide |
InChI |
InChI=1S/C9H13N2O2.H2O/c1-10(2)9(12)13-8-5-4-6-11(3)7-8;/h4-7H,1-3H3;1H2/q+1;/p-1 |
InChI Key |
LKJHEQIBIRXSNH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC(=C1)OC(=O)N(C)C.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















